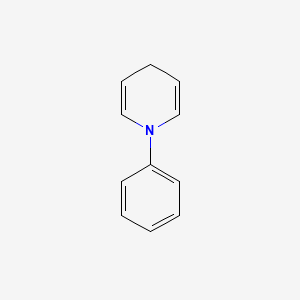
Ditelluride, bis(4-fluorophenyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditelluride, bis(4-fluorophenyl) is an organotellurium compound with the chemical formula C12H8F2Te2 This compound is characterized by the presence of two tellurium atoms bonded to two 4-fluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ditelluride, bis(4-fluorophenyl) typically involves the reaction of 4-fluorophenyl lithium or Grignard reagents with tellurium tetrachloride (TeCl4) or elemental tellurium. One common method is the reaction of 4-fluorophenyl lithium with elemental tellurium, followed by oxidation to form the ditelluride. The reaction conditions often require low temperatures (around -78°C) and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of ditelluride, bis(4-fluorophenyl) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions
Ditelluride, bis(4-fluorophenyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or other higher oxidation state species.
Reduction: Reduction reactions can convert the ditelluride back to the corresponding tellurols or other lower oxidation state compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ditelluride, bis(4-fluorophenyl) can yield telluroxides, while reduction can produce tellurols. Substitution reactions can lead to the formation of various substituted tellurium compounds .
Wissenschaftliche Forschungsanwendungen
Ditelluride, bis(4-fluorophenyl) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tellurium bonds and as a precursor for other organotellurium compounds.
Biology: The compound’s unique chemical properties make it a potential candidate for studying biological systems and interactions involving tellurium.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotellurium compounds, including their use as antioxidants and anticancer agents.
Wirkmechanismus
The mechanism of action of ditelluride, bis(4-fluorophenyl) involves its ability to undergo redox reactions and form stable complexes with various biomolecules. The compound can interact with molecular targets such as enzymes and proteins, potentially modulating their activity. The pathways involved in these interactions are still under investigation, but they likely involve the formation of tellurium-containing intermediates and the generation of reactive oxygen species (ROS) in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ditelluride, bis(4-fluorophenyl) include other organotellurium compounds such as:
- Diphenyl ditelluride (C12H10Te2)
- Bis(2,4,6-trimethylphenyl) ditelluride (C18H22Te2)
- Bis(1-naphthyl) ditelluride (C20H14Te2)
Uniqueness
Ditelluride, bis(4-fluorophenyl) is unique due to the presence of fluorine atoms in the phenyl groups, which can influence the compound’s reactivity and stability. The electron-withdrawing nature of fluorine can enhance the compound’s oxidative stability and alter its interaction with other molecules, making it distinct from other ditellurides .
Eigenschaften
CAS-Nummer |
36829-95-5 |
|---|---|
Molekularformel |
C12H8F2Te2 |
Molekulargewicht |
445.4 g/mol |
IUPAC-Name |
1-fluoro-4-[(4-fluorophenyl)ditellanyl]benzene |
InChI |
InChI=1S/C12H8F2Te2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H |
InChI-Schlüssel |
KPCMFQLFUKISFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1F)[Te][Te]C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylurea](/img/structure/B14686255.png)
![11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline](/img/structure/B14686260.png)
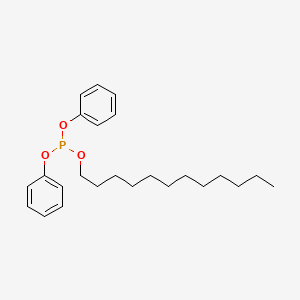
![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)
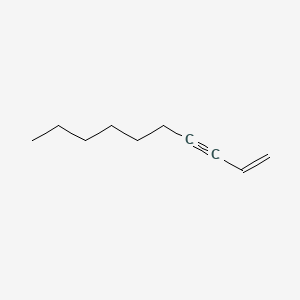

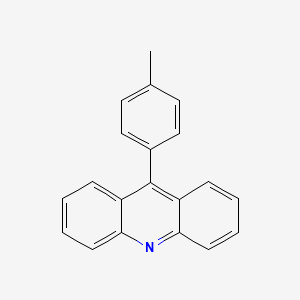
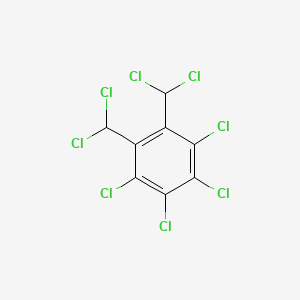
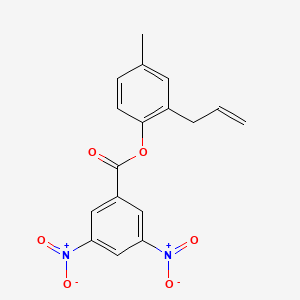
![3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol](/img/structure/B14686299.png)
